![molecular formula C24H6Cl6N6 B8646935 6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B8646935.png)
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine is a complex organic compound with the molecular formula C24H6Cl6N6 and a molecular weight of 591.06 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and nitrogen atoms arranged in a specific configuration. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine typically involves organic synthesis techniques. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The exact synthetic route may vary, but it generally requires the use of specific reagents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. The use of advanced equipment and techniques is essential to ensure the efficient production of the compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline derivatives, while substitution reactions can yield various substituted phenazine compounds .
Aplicaciones Científicas De Investigación
2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine include:
- 3,4,9,10,15,16-Hexachloro-1,6,7,12,13,18-hexaazatrinaphthylene
- 2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene
Uniqueness
What sets 2,3,8,9,14,15-Hexachlorodiquinoxalino[2,3-a:2’,3’-c]phenazine apart from similar compounds is its specific arrangement of chlorine and nitrogen atoms, which imparts unique chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C24H6Cl6N6 |
|---|---|
Peso molecular |
591.1 g/mol |
Nombre IUPAC |
6,7,16,17,26,27-hexachloro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene |
InChI |
InChI=1S/C24H6Cl6N6/c25-7-1-13-14(2-8(7)26)32-20-19(31-13)21-23(35-16-4-10(28)9(27)3-15(16)33-21)24-22(20)34-17-5-11(29)12(30)6-18(17)36-24/h1-6H |
Clave InChI |
IEPGIXRSNOEKKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=C3C(=N2)C4=NC5=CC(=C(C=C5N=C4C6=NC7=CC(=C(C=C7N=C36)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-(chloromethyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B8646854.png)
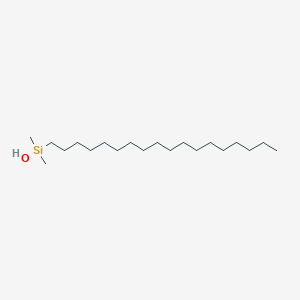
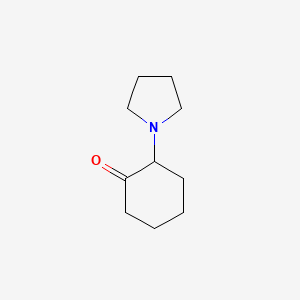

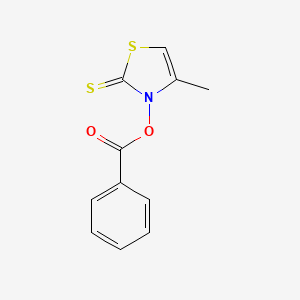

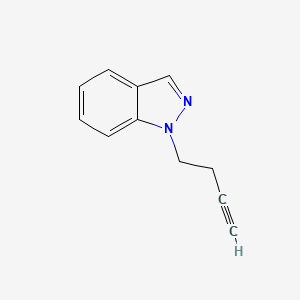
![3-Bromo-4-chloro-7-methylthieno[3,2-c]pyridine](/img/structure/B8646900.png)


![4,5-Dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8646923.png)
![Tert-butyl 4-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B8646925.png)
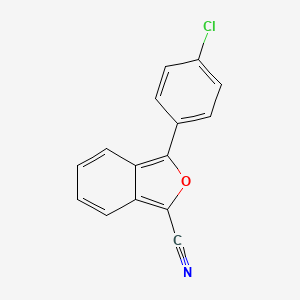
![3-[(2-Methoxyphenyl)thio]propanoic acid](/img/structure/B8646950.png)
